1-Iodoheptafluorobut-1-ene

Übersicht

Beschreibung

1-Iodoheptafluorobut-1-ene (CAS: 113612-30-9) is a chemical compound . It is used in scientific research due to its unique properties, making it suitable for various applications such as organic synthesis, catalysis, and material science.

Synthesis Analysis

1-Iodoheptafluorobut-1-ene is a versatile chemical compound used in scientific research. It is available for purchase from various suppliers .Molecular Structure Analysis

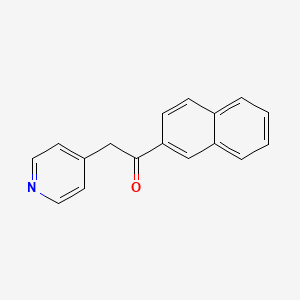

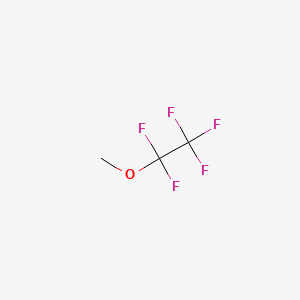

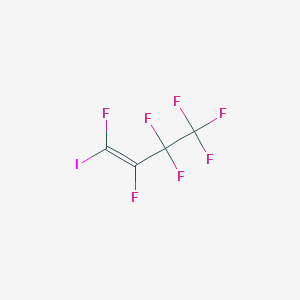

The molecular structure of 1-Iodoheptafluorobut-1-ene can be represented as C4F7I .Chemical Reactions Analysis

The oxidative dehydrogenation (ODH) of 1-butene to 1,3-butadiene was studied over a series of AFe2O4 catalysts . More research is needed to understand the specific reactions involving 1-Iodoheptafluorobut-1-ene.Physical And Chemical Properties Analysis

1-Iodoheptafluorobut-1-ene has specific physical and chemical properties that can be found in various databases .Wissenschaftliche Forschungsanwendungen

Synchrotron Radiation FTIR Detection

1-Iodoheptafluorobut-1-ene, as part of organometallic conjugates, can be detected using synchrotron radiation Fourier-transform infrared spectromicroscopy (SR-FTIR-SM). This method allows for the mapping of these compounds based on their infrared signatures. For instance, a study demonstrated the application of SR-FTIR-SM in mapping a compound with a structure similar to 1-Iodoheptafluorobut-1-ene in cellular environments (Clède et al., 2013).

Non-Covalent Interactions Studies

1-Iodoheptafluorobut-1-ene and similar compounds are used in studying non-covalent interactions like halogen bonding and hydrogen bonding. Quantitative studies of complexes formed between related perfluorohexyl iodide and various hydrogen-bond acceptors help in understanding the electrostatics of these non-covalent interactions (Cabot & Hunter, 2009).

Electrolyte Additives for Lithium Ion Batteries

Compounds structurally related to 1-Iodoheptafluorobut-1-ene, like 1,1-difluoro-4-phenylbut-1-ene, have been investigated as electrolyte additives for high-charge-voltage lithium ion batteries. They contribute to the formation of favorable solid electrolyte interphase (SEI) on both cathode and anode, enhancing the battery's cycle performance (Kubota et al., 2012).

Radical Production

1-Iodoheptafluorobut-1-ene, and similar compounds like 3,3,4,4-tetrafluoro-4-iodobut-1-ene, are used in the generation of radicals. These radicals are valuable in creating various organic compounds, offering a convenient route to hex-5-enyl radicals (Piccardi et al., 1974).

Gas-Phase Chemistry

The gas-phase chemistry of molecules like 1,1,2,3,3,4,4-Heptafluorobut-1-ene, similar to 1-Iodoheptafluorobut-1-ene, has been studied for its potential in mitigating climate change. These studies involve kinetic and spectroscopic analysis of reactions initiated by atoms like chlorine in air, providing insights into their global warming potentials (Sapkota & Marshall, 2022).

Polymerization Processes

1-Iodoheptafluorobut-1-ene-related compounds are used in polymerization processes. For example, semifluorinated iodo–ene polymers have been developed, overcoming limitations in fluoropolymer processability and functionality. These polymers are synthesized under mild conditions, allowing for functionalization and post-processing modifications (Jaye & Sletten, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

(Z)-1,2,3,3,4,4,4-heptafluoro-1-iodobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F7I/c5-1(2(6)12)3(7,8)4(9,10)11/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJDESBAUIILLG-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)I)(C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\F)/I)(\C(C(F)(F)F)(F)F)/F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397616 | |

| Record name | (1Z)-Perfluoro-1-iodo-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptafluoro-1-iodobut-1-ene | |

CAS RN |

113612-30-9 | |

| Record name | (1Z)-Perfluoro-1-iodo-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.